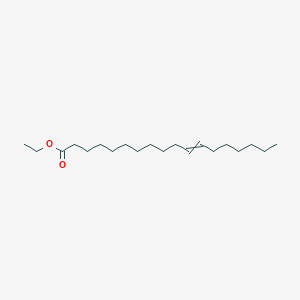

11-Octadecenoic acid, ethyl ester, (E)-

Description

Significance and Research Context of Unsaturated Fatty Acid Esters

Unsaturated fatty acid esters are a broad class of molecules that are integral to numerous areas of scientific inquiry. Their significance stems from their diverse biological roles and their utility in various industrial applications.

Biological Significance: In biological systems, unsaturated fatty acids and their esters are fundamental components of cell membranes, influencing membrane fluidity and function. They are also precursors to a variety of signaling molecules and can serve as energy sources. Research has shown that the composition of fatty acid esters in human tissues can be indicative of dietary intake and metabolic processes. For instance, studies on fatty acid ethyl esters (FAEEs), which are formed in the body after ethanol (B145695) consumption, have implicated compounds like ethyl oleate (B1233923) and ethyl palmitate as potential mediators of ethanol-induced organ damage. rjptonline.org

Industrial and Pharmaceutical Applications: In industrial contexts, unsaturated fatty acid esters are key components of biofuels, specifically biodiesel. ekb.eg Their physical properties, such as viscosity and density, are crucial determinants of fuel quality. ekb.egnist.gov They also find use as lubricants, plasticizers, and environmentally friendly solvents. nih.govnih.gov In the pharmaceutical industry, fatty acid esters like ethyl oleate are used as vehicles for the intramuscular delivery of lipophilic drugs. nih.gov

Overview of Isomeric Forms and Related Compounds in Research

The biological activity and physical properties of unsaturated fatty acid esters are highly dependent on their specific molecular structure, including the position and configuration of the double bond, as well as the nature of the alcohol moiety.

A prominent positional isomer of (E)-11-Octadecenoic acid, ethyl ester is (E)-9-Octadecenoic acid, ethyl ester, commonly known as ethyl elaidate (B1234055). This compound has the same molecular formula (C20H38O2) but differs in the location of the trans double bond, which is at the ninth carbon position. nist.gov Ethyl elaidate has been the subject of more extensive research, particularly in the context of its anti-inflammatory properties.

One study investigated the anti-inflammatory activities of (E)-9-octadecenoic acid ethyl ester isolated from lotus (B1177795) seedpods. The research found that this compound could significantly suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-induced macrophages. abcam.com This suggests that the position of the double bond can have a profound impact on the biological activity of the molecule.

The cis-isomer of ethyl elaidate, ethyl oleate ((Z)-9-Octadecenoic acid, ethyl ester), is also a subject of significant research, particularly in the context of being a fatty acid ethyl ester produced by the body after ethanol consumption. nih.gov

| Compound Name | Common Name | CAS Number | Molecular Formula | Double Bond Position | Configuration |

|---|---|---|---|---|---|

| 11-Octadecenoic acid, ethyl ester, (E)- | Ethyl trans-vaccenate | 89296-48-0 | C20H38O2 | 11 | trans (E) |

| 9-Octadecenoic acid, ethyl ester, (E)- | Ethyl elaidate | 6114-18-7 | C20H38O2 | 9 | trans (E) |

| 9-Octadecenoic acid, ethyl ester, (Z)- | Ethyl oleate | 111-62-6 | C20H38O2 | 9 | cis (Z) |

In addition to ethyl esters, methyl esters of octadecenoic acids are also a significant area of research. These variants differ in the alcohol group attached to the fatty acid, with a methyl group (from methanol) instead of an ethyl group (from ethanol). Methyl esters of fatty acids are the most common form of biodiesel.

The methyl ester of trans-11-octadecenoic acid is known as methyl trans-vaccenate. phytojournal.com Research into this compound has suggested potential insulinotropic effects, and it is used in lipid studies and as an internal standard. jmaterenvironsci.com

GC-MS analysis of various natural extracts has identified methyl esters of different octadecenoic acid isomers. For example, a study on the ethanolic extract of Pistia stratiotes identified E-11-Hexadecenoic acid, ethyl ester, a C16 analogue of the target compound. Another study on Thesium humile identified 10-octadecenoic acid methyl ester as a major component. The presence of these varied fatty acid esters in natural sources underscores their biochemical diversity and the potential for discovering novel compounds with interesting biological activities.

| Compound Name | Common Name | CAS Number | Molecular Formula | Ester Group |

|---|---|---|---|---|

| 11-Octadecenoic acid, ethyl ester, (E)- | Ethyl trans-vaccenate | 89296-48-0 | C20H38O2 | Ethyl |

| 11-Octadecenoic acid, methyl ester, (E)- | Methyl trans-vaccenate | 6198-58-9 | C19H36O2 | Methyl |

Properties

IUPAC Name |

ethyl octadec-11-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,11-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMSLYSQJNCDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337536 | |

| Record name | 11-Octadecenoic acid, ethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89296-48-0 | |

| Record name | 11-Octadecenoic acid, ethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution in Biological Systems Research

Identification in Plant Extracts and Seed Oils

Direct identification of 11-Octadecenoic acid, ethyl ester, (E)- in plant sources is not extensively documented in scientific literature. However, the presence of its parent fatty acid and other related esters suggests the potential for its occurrence.

Research into the composition of various plant oils has identified isomers of 11-octadecenoic acid. For instance, the seed oil of Asclepias syriaca (common milkweed) is a notable source of cis-11-octadecenoic acid, which constitutes approximately 15% of the total fatty acids researchgate.net. The presence of this C18:1 isomer highlights the existence of the necessary carbon skeleton in certain plant species.

Furthermore, other fatty acid ethyl esters are recognized as natural plant metabolites. Ethyl oleate (B1233923) and ethyl stearate, for example, have been reported in various plants atamanchemicals.comnih.govnih.gov. The enzymatic machinery for the esterification of fatty acids with ethanol (B145695) is therefore present in the plant kingdom. While direct evidence for ethyl trans-vaccenate is pending, the co-occurrence of its parent acid's isomer and the general capacity for ethyl ester synthesis in plants provide a basis for its potential, albeit likely trace, existence.

| Compound | Plant Source | Concentration / Peak Area (%) |

|---|---|---|

| cis-11-Octadecenoic acid | Asclepias syriaca (seed oil) | ~15% of total fatty acids researchgate.net |

| Ethyl oleate | Various plants | Not specified atamanchemicals.comnih.gov |

| Ethyl stearate | Various plants | Not specified nih.gov |

Detection in Microbial and Fungal Metabolomes

The microbial world, particularly fungi, is a rich source of diverse secondary metabolites, including a variety of fatty acids and their esters. While direct detection of 11-Octadecenoic acid, ethyl ester, (E)- is not prominently reported, analyses of fungal extracts have identified closely related compounds.

For example, a study on an endophytic fungus isolated from an Egyptian ornamental plant identified trans-13-Octadecenoic acid, methyl ester, which constituted 12.85% of the total extract components ekb.eg. Fungi are also known to possess the enzymatic capacity to produce fatty acid ethyl esters atlasofscience.org. The metabolic pathways for both the synthesis of C18:1 fatty acids and their esterification with ethanol are therefore present in certain fungal species. The production of these esters may be linked to fungal pathogenicity, differentiating pathogenic from non-pathogenic species atlasofscience.org.

| Compound | Fungal Source | Peak Area (%) |

|---|---|---|

| trans-13-Octadecenoic acid, methyl ester | Endophytic fungus | 12.85 ekb.eg |

Presence and Accumulation in Animal Tissues and Biofluids

The parent fatty acid of the target compound, (E)-11-octadecenoic acid, commonly known as vaccenic acid, is well-documented in animal systems, particularly in ruminants. Vaccenic acid is a naturally occurring trans fatty acid that is the predominant trans fatty acid found in the fat of ruminants and in dairy products such as milk and butter wikipedia.org. It is also the most prevalent trans-fatty acid in human milk wikipedia.org.

Studies have quantified the concentration of vaccenic acid in milk fat. For instance, in grazing cows supplemented with rice bran, the concentration of trans-vaccenic acid in milk fat was found to be 31.1 g/kg of fatty acids, compared to 23.8 g/kg in control-fed cows scielo.brrbz.org.br.

The formation of fatty acid ethyl esters (FAEEs) in mammalian tissues is known to occur as a non-oxidative metabolic pathway for ethanol nih.govnih.gov. These esters have been detected in various organs, including the liver and adipose tissue, following ethanol consumption nih.govutmb.edu. The enzymes responsible for FAEE synthesis, such as fatty acid ethyl ester synthase (FAEES), conjugate free fatty acids with ethanol nih.gov.

Given the high prevalence of vaccenic acid in the tissues and biofluids of ruminants and other mammals, it is plausible that in the presence of endogenous or exogenous ethanol, 11-Octadecenoic acid, ethyl ester, (E)- could be formed. However, its direct identification and quantification in animal tissues and biofluids under normal physiological conditions remain to be extensively documented.

| Animal | Dietary Supplement | Concentration of trans-Vaccenic Acid (g/kg of fatty acids) |

|---|---|---|

| Grazing Cows | Control (Palm Oil) | 23.8 scielo.brrbz.org.br |

| Grazing Cows | Rice Bran | 31.1 scielo.brrbz.org.br |

Occurrence in Environmental Samples

Currently, there is a lack of specific scientific literature detailing the occurrence of 11-Octadecenoic acid, ethyl ester, (E)- in environmental samples such as soil, water, or air. The potential for its presence would likely be linked to the decomposition of biological materials containing its precursors, namely vaccenic acid and ethanol, under conditions favorable for esterification. Further research is required to investigate the environmental fate and distribution of this compound.

Biosynthesis and Metabolic Pathways Research

Enzymatic Pathways Leading to Fatty Acid Ester Formation

The formation of fatty acid ethyl esters (FAEEs) is an esterification reaction. In biological systems, this process is primarily catalyzed by enzymes, most notably lipases, through a reaction known as transesterification or direct esterification. While direct enzymatic synthesis of 11-Octadecenoic acid, ethyl ester, (E)- is not extensively detailed in dedicated literature, the general mechanisms for FAEE formation are well-established.

The enzymatic synthesis involves the reaction of a fatty acid or its acyl-CoA derivative with ethanol (B145695). Lipases (EC 3.1.1.3) are a class of enzymes that can catalyze the hydrolysis of fats, but under conditions of low water and high ethanol concentration, they can effectively catalyze the reverse reaction: esterification. For instance, enzymes like Novozym 435, a commercially available lipase (B570770) from Candida antarctica, have been shown to efficiently produce fatty acid ethyl esters from various fatty acid feedstocks and ethanol. researchgate.netresearchgate.net

The reaction proceeds as follows:

11-Octadecenoic acid + Ethanol ⇌ 11-Octadecenoic acid, ethyl ester, (E)- + Water

This equilibrium is driven towards the formation of the ester by removing water from the reaction medium. In a cellular context, the formation of FAEEs can occur non-oxidatively when ethanol is present, utilizing acyl-coenzyme A (acyl-CoA) as the fatty acid donor, a reaction catalyzed by enzymes such as acyl-CoA:ethanol O-acyltransferase (AEAT).

Role of Desaturases and Elongases in Related Lipid Metabolism

The C18:1 (octadecenoic) fatty acid backbone of the molecule is synthesized through a coordinated series of enzymatic reactions involving both fatty acid elongases and desaturases. researchgate.net These enzymes are critical for determining the length and degree of unsaturation of fatty acids within a cell. researchgate.net

The synthesis pathway for a monounsaturated C18 fatty acid like oleic acid (a structural isomer of 11-octadecenoic acid) typically begins with the C16 saturated fatty acid, palmitate.

De Novo Synthesis: The process starts with the creation of palmitate (16:0) by the enzyme fatty acid synthase (FAS). nih.gov

Elongation: Palmitoyl-CoA is then elongated to stearoyl-CoA (18:0) by the addition of a two-carbon unit. This step is catalyzed by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids proteins (Elovl). Specifically, Elovl-6 is recognized as the major elongase for converting palmitate to stearate. nih.gov

Desaturation: A double bond is introduced into the stearoyl-CoA molecule to form a monounsaturated fatty acid. This is carried out by stearoyl-CoA desaturases (SCDs), which are delta-9 desaturases. nih.gov These enzymes introduce a double bond between carbons 9 and 10 of the fatty acyl chain. gsartor.org Different desaturases can introduce double bonds at other specific positions in the carbon chain, which accounts for the variety of fatty acid isomers found in nature. researchgate.net

The coordinated action of these enzymes is essential for maintaining the correct balance of different fatty acid species within the cell. nih.govfrontiersin.org

| Enzyme Family | Specific Enzyme Example | Function in C18:1 Synthesis | Substrate | Product |

|---|---|---|---|---|

| Fatty Acid Synthase (FAS) | FASN | Initial synthesis of the precursor fatty acid. | Acetyl-CoA, Malonyl-CoA | Palmitate (16:0) |

| Fatty Acid Elongase | Elovl-6 | Adds a two-carbon unit to extend the fatty acid chain. nih.gov | Palmitoyl-CoA (16:0) | Stearoyl-CoA (18:0) |

| Fatty Acyl Desaturase | Stearoyl-CoA Desaturase (SCD1) | Introduces a double bond into the saturated fatty acid chain. nih.govgsartor.org | Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1n-9) |

Intracellular Trafficking and Esterification Mechanisms in Cellular Models

Once a fatty acid is synthesized or taken up by a cell, it undergoes a complex process of trafficking and metabolic conversion. The highly hydrophobic nature of fatty acids necessitates a sophisticated transport and processing system to prevent cellular toxicity and ensure they reach their correct metabolic fate. nih.gov

Metabolic Trapping and Activation: Upon entering the cell, long-chain fatty acids are rapidly "trapped" by being converted into their acyl-CoA derivatives. nih.gov This activation step is catalyzed by a family of enzymes called acyl-CoA synthetases (ACS), which are often located on the endoplasmic reticulum (ER) and other intracellular membranes. nih.govfrontiersin.org This conversion prevents the fatty acid from passively diffusing out of the cell and primes it for subsequent metabolic processes. nih.gov

Intracellular Transport: The movement of fatty acyl-CoAs within the aqueous environment of the cytoplasm is facilitated by fatty acid-binding proteins (FABPs). nih.govnih.gov These proteins bind to the fatty acids, increasing their effective solubility and directing them towards specific organelles and metabolic pathways, such as storage or energy production. nih.gov

Esterification and Storage: The primary site for the synthesis of complex lipids is the endoplasmic reticulum. frontiersin.orgcreative-proteomics.com Here, activated fatty acids (acyl-CoAs) are esterified to form neutral lipids, primarily triglycerides and cholesterol esters. frontiersin.orgcreative-proteomics.com This process is crucial for buffering excess fatty acids and storing energy. These newly synthesized neutral lipids are sequestered into cytosolic lipid droplets (CLDs), which consist of a neutral lipid core surrounded by a phospholipid monolayer. frontiersin.orgcreative-proteomics.com CLDs serve as dynamic organelles for the temporary storage of lipids that can be mobilized when the cell requires energy or fatty acids for membrane synthesis. frontiersin.orgcreative-proteomics.com

| Component/Process | Key Molecules/Organelles | Function in Fatty Acid Metabolism |

|---|---|---|

| Activation ("Metabolic Trapping") | Acyl-CoA Synthetases (ACS) | Converts free fatty acids into fatty acyl-CoA thioesters, trapping them inside the cell for metabolism. nih.gov |

| Intracellular Transport | Fatty Acid-Binding Proteins (FABPs) | Facilitates the movement of fatty acids through the cytoplasm to various organelles. nih.govnih.gov |

| Esterification Site | Endoplasmic Reticulum (ER) | Location for the synthesis of complex lipids like triglycerides and cholesterol esters from fatty acyl-CoAs. frontiersin.orgcreative-proteomics.com |

| Storage | Cytosolic Lipid Droplets (CLDs) | Organelles that store neutral lipids (triglycerides, esters) for future use. frontiersin.orgcreative-proteomics.com |

Advanced Synthetic Methodologies for Research Applications

Chemical Esterification Approaches

Chemical synthesis of fatty acid ethyl esters (FAEEs) like ethyl (E)-11-octadecenoate is a well-established process, typically involving the direct esterification of the corresponding fatty acid or the transesterification of a triglyceride.

The most common method is the Fischer esterification of (E)-11-octadecenoic acid (trans-vaccenic acid) with ethanol (B145695) in the presence of an acid catalyst. This is a type of condensation reaction where water is produced as a byproduct. youtube.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is often used, or the water is removed as it forms.

Alternatively, transesterification of triglycerides containing the trans-vaccenoyl group can be employed. This process involves reacting the triglyceride with ethanol using a strong acid or base as a catalyst. macbeth-project.euresearchgate.net

Acid Catalysis : Strong acids such as sulfuric acid (H₂SO₄) are commonly used to protonate the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol molecule.

Base Catalysis : Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) deprotonate the ethanol to form a more potent nucleophile, the ethoxide ion, which then attacks the carbonyl carbon of the triglyceride. macbeth-project.eu Base-catalyzed transesterification is often faster than the acid-catalyzed route but is sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce the yield. researchgate.net

These chemical reactions are typically conducted at elevated temperatures, often ranging from 60 to 80 °C, to increase the reaction rate. macbeth-project.eu

Table 1: Comparison of Chemical Esterification Catalysts

| Catalyst Type | Catalyst Example | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group, enhancing electrophilicity. | Tolerant to free fatty acids and water. | Slower reaction rates; can cause side reactions at high temperatures. |

| Base | Sodium Hydroxide (NaOH) | Forms a strong nucleophile (ethoxide ion) from ethanol. | High conversion rates and faster reaction times. researchgate.net | Sensitive to water and free fatty acids, leading to saponification. researchgate.net |

Biocatalytic Synthesis Routes (e.g., Lipase-Mediated Esterification)

Biocatalytic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are the most widely used enzymes for the synthesis of fatty acid esters due to their stability in organic solvents and lack of a need for cofactors. nih.gov The enzymatic reaction can be either direct esterification of the free fatty acid or transesterification of an existing ester or triglyceride.

Lipase-catalyzed esterification proceeds under mild conditions, typically at temperatures between 30 and 50 °C, which minimizes the risk of thermal degradation of unsaturated fatty acids. macbeth-project.eu A key advantage of enzymatic synthesis is the high selectivity of lipases, including chemo-, regio-, and enantioselectivity, which can yield products of very high purity. nih.gov

Various lipases have been successfully used for the synthesis of similar fatty acid ethyl esters. For instance, immobilized lipases, such as Candida antarctica lipase (B570770) B (often known by the trade name Novozym 435) and lipases from Thermomyces lanuginosus and Rhizopus sp., are frequently employed. scispace.comnih.govresearchgate.net Immobilization of the enzyme on a solid support allows for easy separation from the reaction mixture and enables its reuse over multiple cycles, which is economically advantageous. researchgate.net

The efficiency of lipase-mediated synthesis is influenced by several factors:

Substrate Molar Ratio : The molar ratio of alcohol to the fatty acid or triglyceride can significantly affect the reaction equilibrium and rate. nih.gov

Water Content : A small amount of water is essential for lipase activity, but excess water can promote the reverse reaction (hydrolysis), reducing the ester yield. The optimal water content is a critical parameter to control. researchgate.net

Solvent : The reaction can be performed in a solvent-free system or in organic solvents. The choice of solvent can influence enzyme activity and substrate solubility. core.ac.uk

Research on the synthesis of ethyl oleate (B1233923), an isomer of the target compound, showed that conversions approaching 100% could be achieved in 60 minutes using a lipase from Rhizopus sp. in n-hexane. nih.gov The kinetics of such reactions often follow a Ping-Pong Bi-Bi mechanism, which may include substrate inhibition by the alcohol at high concentrations. core.ac.uk

Table 2: Examples of Lipase-Mediated Synthesis of Fatty Acid Esters

| Lipase Source | Substrates | Product | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Rhizopus sp. | Oleic Acid + Ethanol | Ethyl Oleate | 60 min | ~100% | nih.gov |

| Thermomyces lanuginosus (immobilized) | Acid Oil + Ethanol | Fatty Acid Ethyl Ester | - | ~92% | researchgate.net |

| Candida antarctica Lipase B | Acetic Acid + Ethanol | Ethyl Acetate (B1210297) | - | - | scispace.com |

| Porcine Pancreatic Lipase | Oleic Acid + Ethanol | Ethyl Oleate | - | - | core.ac.uk |

Isolation and Purification Techniques for Research-Grade Compounds

Achieving research-grade purity for (E)-11-Octadecenoic acid, ethyl ester requires effective isolation and purification techniques to remove catalysts, unreacted starting materials, byproducts, and other impurities like pigments or waxes. nih.gov

Initial Workup: Following synthesis, the crude product mixture is typically washed to remove catalysts (e.g., acid or base) and water-soluble byproducts like glycerol (B35011) (in the case of transesterification). researchgate.net Adsorbents such as fuller's earth or silica (B1680970) gel may be used for decolorization and removal of polar impurities. researchgate.netnih.gov

Chromatographic Methods: Chromatography is the cornerstone for purifying FAEEs to high levels.

Thin-Layer Chromatography (TLC) : Often used for monitoring reaction progress and for small-scale purifications. An apolar solvent system, such as petroleum ether:diethyl ether:acetic acid, can effectively separate FAEEs from other lipids on silica gel plates. nih.gov

Column Chromatography : A preparative technique where the crude ester is passed through a column packed with a stationary phase like silica gel. Elution with a solvent gradient (e.g., starting with a non-polar solvent like hexane (B92381) and gradually increasing polarity) separates the components based on their affinity for the stationary phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) : Provides higher resolution and is used for obtaining highly pure fractions. Reverse-phase HPLC is common, where a non-polar stationary phase is used with a polar mobile phase. Purity levels exceeding 94.5% have been reported for other FAEEs using this method. nih.gov

Supercritical Fluid Chromatography (SFC) : An effective technique for the large-scale purification of FAEEs. macbeth-project.eu It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages like rapid separation and reduced solvent waste. researchgate.net

Other Techniques: For large-scale industrial fractionation, methods like molecular distillation and urea (B33335) complexation can be used. macbeth-project.eu Molecular distillation separates esters based on their boiling points under high vacuum, while urea complexation is used to separate saturated from unsaturated fatty acid esters.

Final purity is typically confirmed by analytical techniques such as Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). nih.govresearchgate.net

Table 3: Overview of Purification Techniques for Fatty Acid Ethyl Esters

| Technique | Principle | Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Column Chromatography | Adsorption | Preparative purification | Scalable, versatile | Can be time-consuming, uses large solvent volumes |

| Thin-Layer Chromatography (TLC) | Adsorption | Analytical monitoring, small-scale separation | Fast, simple | Limited to small quantities |

| High-Performance Liquid Chromatography (HPLC) | Partition | High-purity analytical and preparative separation | High resolution, automated | Expensive, complex instrumentation |

| Supercritical Fluid Chromatography (SFC) | Partition/Adsorption | Preparative and large-scale purification | Fast, environmentally friendly (less organic solvent) | High initial equipment cost |

| Molecular Distillation | Boiling Point | Large-scale fractionation | Suitable for thermally sensitive compounds | Requires high vacuum, less effective for isomers |

| Urea Complexation | Inclusion Complex Formation | Separation of saturated/unsaturated esters | Effective for bulk separation | Can be complex to optimize, involves additional reagents |

Biological Activities and Associated Research Domains

Antimicrobial Properties Research

Comprehensive studies focusing exclusively on the antimicrobial efficacy of 11-Octadecenoic acid, ethyl ester, (E)- are not extensively available in the current scientific literature. However, research on extracts containing various fatty acid esters, including isomers of octadecenoic acid, suggests a potential for antimicrobial activity.

Antibacterial Efficacy Studies

Direct evidence for the antibacterial activity of 11-Octadecenoic acid, ethyl ester, (E)- against specific bacterial strains is not well-documented. However, a study on the bioactive constituents of Aspergillus fumigatus 269, an endophytic fungus, identified 11-octadecenoic acid, methyl ester as one of the major compounds in an ethyl acetate (B1210297) extract that demonstrated good antimicrobial activities against Staphylococcus aureus and Escherichia coli. smujo.id The extract showed inhibition zones of 17 mm and 13 mm against S. aureus and E. coli, respectively. smujo.id It is important to note that this study was on the methyl ester and as part of a complex extract, not the isolated ethyl ester.

Similarly, various plant and microbial extracts containing a mixture of fatty acid esters have shown antibacterial properties, though the specific contribution of 11-Octadecenoic acid, ethyl ester, (E)- to this activity is not defined.

Antifungal Activity Investigations

Specific investigations into the antifungal properties of pure 11-Octadecenoic acid, ethyl ester, (E)- are limited. Research on related compounds provides some context. For instance, an ethyl acetate extract of the endophytic fungus Paecilomyces sp., which contained various octadecenoic acid methyl esters, showed inhibitory activity against the plant pathogenic fungus Rhizoctonia solani. nih.gov Another study on mangrove symbiont bacteria identified 9-octadecenoic acid, methyl ester, (E)- as a major component in extracts with antifungal potential against Malassezia furfur and Candida albicans. gjesm.net The ethyl acetate extract of Aspergillus fumigatus 269, containing 11-octadecenoic acid, methyl ester, also exhibited a 13 mm inhibition zone against Candida albicans. smujo.id These findings suggest that octadecenoic acid esters as a class may possess antifungal properties, but further research is needed to determine the specific efficacy of the (E)-ethyl ester of the 11-isomer.

Anti-inflammatory Effects Research

While direct research on the anti-inflammatory effects of 11-Octadecenoic acid, ethyl ester, (E)- is scarce, a detailed study on its positional isomer, (E)-9-octadecenoic acid ethyl ester (E9OAEE), provides significant insights into the potential mechanisms. A study on E9OAEE isolated from lotus (B1177795) seedpod demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov

Pretreatment with E9OAEE was found to significantly suppress the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in a dose-dependent manner. nih.govresearchgate.net This inhibition was associated with the downregulation of the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, E9OAEE also inhibited the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov

A related compound, 10-oxo-trans-11-octadecenoic acid (KetoC), has also been shown to suppress the production of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net

Table 1: Anti-inflammatory Effects of (E)-9-Octadecenoic Acid Ethyl Ester (E9OAEE) on LPS-Induced RAW264.7 Macrophages

| Parameter | Effect of E9OAEE Pretreatment | Mechanism |

|---|---|---|

| Nitric Oxide (NO) Production | Significantly Suppressed | Downregulation of iNOS expression |

| Prostaglandin E2 (PGE2) Production | Significantly Suppressed | Downregulation of COX-2 expression |

| Tumor Necrosis Factor-alpha (TNF-α) Production | Inhibited | - |

Cellular Antiproliferative and Apoptosis-Inducing Activities in In Vitro Models

There is a lack of direct research on the cellular antiproliferative and apoptosis-inducing activities of 11-Octadecenoic acid, ethyl ester, (E)-. However, studies on the broader class of fatty acid ethyl esters (FAEEs) indicate potential in this area. One study demonstrated that FAEEs, specifically ethyl palmitate and ethyl stearate, can induce apoptosis in HepG2 (human liver cancer) cells. nih.gov This was characterized by DNA fragmentation and perturbation of the cell cycle. nih.gov

While not the ethyl ester, a study on the methanol (B129727) extract of Calystegia silvatica stems, which contains various fatty acid esters, showed antitumor properties against several cancer cell lines, including HeLa, PC3, and MCF7. nih.gov Research on other related compounds has also suggested antiproliferative effects, but these are not specific to the target compound of this article. Further investigation is required to determine if 11-Octadecenoic acid, ethyl ester, (E)- exhibits similar cytotoxic and pro-apoptotic effects on cancer cell lines.

Modulation of Cellular Processes and Signaling

There is no direct research on how 11-Octadecenoic acid, ethyl ester, (E)- modulates cellular processes and signaling pathways. However, the comprehensive study on its isomer, (E)-9-octadecenoic acid ethyl ester (E9OAEE), offers a strong indication of its potential activities. This research revealed that E9OAEE attenuates the inflammatory response in LPS-induced RAW264.7 macrophages by regulating the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov

E9OAEE was shown to restrain the phosphorylation of MAPK family members, including ERK, p38, and JNK. nih.gov It also prevented the nuclear translocation of NF-κB, a key regulator of inflammatory gene expression. nih.gov The study on 10-oxo-trans-11-octadecenoic acid (KetoC) also implicated the NF-κB p65 pathway in its anti-inflammatory effects, which were mediated by binding to the GPR120 receptor. nih.govresearchgate.net These findings suggest that related fatty acid esters can modulate critical inflammatory signaling cascades.

Table 2: Modulation of Cellular Signaling by (E)-9-Octadecenoic Acid Ethyl Ester (E9OAEE) in LPS-Induced RAW264.7 Macrophages

| Signaling Pathway | Effect of E9OAEE |

|---|---|

| MAPK (ERK, p38, JNK) | Restrained Phosphorylation |

| NF-κB | Prevented Nuclear Translocation |

Impact on Lipid Homeostasis and Trafficking

Research into the effects of trans-vaccenic acid (TVA) suggests a potential role in modulating lipid metabolism, which may contribute to beneficial health outcomes. Studies in animal models have indicated that dietary supplementation with TVA can lead to a reduction in total body fat and a decrease in the size of adipocytes, the cells responsible for storing fat. medchemexpress.com

One of the key observations is the hypolipidemic effect of TVA, particularly its ability to lower levels of triglycerides in the blood. medchemexpress.com In a study involving obese rats, dietary TVA was shown to alleviate features of metabolic syndrome by remodeling adipose tissue and reducing the accumulation of lipids in tissues other than adipose tissue (ectopic lipid accumulation). medchemexpress.com

Furthermore, TVA is a precursor for the endogenous synthesis of conjugated linoleic acid (CLA), a fatty acid that has been associated with various health benefits, including effects on lipid metabolism. medchemexpress.com The conversion of TVA to CLA occurs at the tissue level and may contribute to some of the observed effects on lipid homeostasis. medchemexpress.com It is important to note that while these findings are promising, the direct impact of 11-Octadecenoic acid, ethyl ester, (E)- on these processes requires specific investigation.

Table 1: Effects of Trans-Vaccenic Acid (TVA) on Lipid Parameters in Animal Models

| Parameter | Model Organism | Observed Effect | Reference |

| Total Body Fat | Obese JCR:LA-cp rats | Reduced | medchemexpress.com |

| Adipocyte Size | Obese JCR:LA-cp rats | Decreased | medchemexpress.com |

| Ectopic Lipid Accumulation | Rat model of obesity and Metabolic Syndrome | Attenuated | medchemexpress.com |

| Plasma Triglycerides | Obese diabetic mice | Decreased | nih.gov |

Interaction with Cellular Receptors and Enzymes

The biological activities of fatty acids are often mediated through their interaction with specific cellular receptors and enzymes. In the context of trans-vaccenic acid (TVA), recent research has identified its interaction with G protein-coupled receptor 43 (GPR43). news-medical.nettechnologynetworks.com Interestingly, TVA acts as an antagonist to GPR43, which is a receptor for short-chain fatty acids. nih.gov This interaction has been linked to the enhancement of anti-tumor immunity by promoting the function of CD8+ T cells. news-medical.nettechnologynetworks.comnih.gov

The binding of TVA to GPR43 inactivates the receptor, leading to the activation of the cyclic AMP (cAMP)-protein kinase A (PKA)-cAMP-response element binding protein (CREB) signaling pathway. news-medical.net This pathway plays a crucial role in various cellular processes, including cell growth and survival. technologynetworks.com

While the direct interaction of 11-Octadecenoic acid, ethyl ester, (E)- with these receptors has not been explicitly studied, it is plausible that upon hydrolysis to TVA, it could initiate similar signaling cascades. Further research is necessary to confirm this hypothesis and to explore other potential receptor and enzyme interactions.

Influence on Gene Expression Pathways

The interaction of trans-vaccenic acid (TVA) with cellular signaling pathways ultimately leads to changes in gene expression, which underlies many of its biological effects. The activation of the CREB signaling pathway, as mentioned previously, is a key mechanism by which TVA influences cellular function. news-medical.net CREB is a transcription factor that, once activated, can modulate the expression of numerous genes involved in metabolism, cell survival, and proliferation.

In the context of cancer cells, TVA has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death). nih.gov Mechanistically, this has been attributed to the inhibition of the Akt signaling pathway, leading to decreased phosphorylation of Bad, a pro-apoptotic protein. nih.govmedchemexpress.com

Furthermore, some fatty acids and their derivatives have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are a group of nuclear receptors that play critical roles in the regulation of lipid and glucose metabolism. thefittest.com For instance, 13-oxo-9,11-octadecadienoic acid, an isomer of a TVA derivative, has been identified as a potent PPARα agonist, suggesting a potential mechanism for improving dyslipidemia. nih.gov While direct evidence for TVA or its ethyl ester as a PPAR ligand is still emerging, this remains an active area of research. The influence of these compounds on sterol regulatory element-binding proteins (SREBPs), another key family of transcription factors in lipid homeostasis, is also an area that warrants further investigation. nih.govnih.govgavinpublishers.com

Table 2: Summary of TVA's Influence on Signaling and Gene Expression

| Signaling Pathway/Target | Effect of TVA | Potential Downstream Consequences | Reference(s) |

| GPR43 | Antagonism/Inactivation | Activation of cAMP-PKA-CREB pathway | news-medical.netnih.gov |

| Akt Signaling | Inhibition | Decreased Bad phosphorylation, induction of apoptosis | nih.govmedchemexpress.com |

| CREB | Activation | Modulation of genes for cell growth and survival | news-medical.net |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Identification and Quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like fatty acid ethyl esters (FAEEs). In the context of 11-Octadecenoic acid, ethyl ester, (E)-, GC-MS is instrumental for both its identification in complex biological or chemical mixtures and for its precise quantification.

The process begins with the separation of the analyte from a sample matrix. For instance, in the analysis of plant extracts, a common source of such compounds, the sample would first undergo extraction using an appropriate solvent like ethanol (B145695) or n-hexane. phytojournal.comglobalresearchonline.net The extract is then introduced into the GC system, where it is vaporized. The separation occurs within a capillary column, where compounds are partitioned between a stationary phase and a mobile carrier gas (typically helium). The retention time, the time it takes for a compound to travel through the column, is a key characteristic used for preliminary identification. banglajol.info

Following separation by the gas chromatograph, the molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which fragments the molecules into a predictable pattern of smaller, charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum for a given compound is compared against established spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for positive identification. banglajol.inforesearchgate.net For 11-Octadecenoic acid, ethyl ester, (E)-, with a molecular weight of 310.52 g/mol , the mass spectrometer would detect the molecular ion peak and characteristic fragment ions. larodan.com

Quantification is achieved by integrating the area under the peak in the chromatogram. By running standards of known concentrations, a calibration curve can be generated to determine the concentration of 11-Octadecenoic acid, ethyl ester, (E)- in the unknown sample. While specific studies detailing the quantification of this exact ester are not prevalent, the general methodology is widely applied to similar fatty acid esters found in various natural products. For example, studies on plant oils have successfully quantified various fatty acid esters, demonstrating the robustness of the GC-MS technique for this class of compounds. phytojournal.comglobalresearchonline.net

| Parameter | Description | Typical Value/Setting |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | e.g., Agilent Technologies GC-MS (GC-7890A, MS 5975C) phytojournal.com |

| Column | Capillary column for separation | e.g., Fused silica (B1680970) 15m x 0.2 mm ID x 1µm phytojournal.com |

| Carrier Gas | Inert gas to move sample through the column | Helium at a flow rate of 1 ml/min phytojournal.com |

| Oven Program | Temperature gradient to elute compounds | Initial temp 110°C for 2 min, ramp to 280°C at 5°C/min, hold for 9 min phytojournal.com |

| Ionization Mode | Method to ionize the sample molecules | Electron Ionization (EI) at 70 eV arcjournals.org |

| Mass Analyzer | Separates ions based on mass-to-charge ratio | Quadrupole |

| Detector | Detects the ions after separation | Electron Multiplier |

| Identification | Comparison of mass spectra to a library | NIST Mass Spectral Library banglajol.info |

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) Spectroscopy)

While GC-MS is excellent for identification and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) Spectroscopy are indispensable for the definitive structural elucidation of molecules such as 11-Octadecenoic acid, ethyl ester, (E)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR spectroscopy, the chemical shift, integration, and splitting pattern of the signals reveal the electronic environment, number, and connectivity of hydrogen atoms. For 11-Octadecenoic acid, ethyl ester, (E)-, specific proton signals would be expected. For instance, the ethyl group would show a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-). The protons on the double bond (olefinic protons) in the (E)- or trans-configuration would typically appear as a multiplet in a characteristic downfield region of the spectrum.

Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of an ester is characterized by several key absorption bands. For 11-Octadecenoic acid, ethyl ester, (E)-, a strong, sharp peak would be observed for the carbonyl (C=O) stretch of the ester group, typically in the range of 1750-1735 cm⁻¹. orgchemboulder.com Additionally, the C-O single bond stretches will appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The presence of the trans double bond (C=C) would be indicated by an out-of-plane C-H bending vibration around 965 cm⁻¹. The long hydrocarbon chain would be evident from the C-H stretching vibrations just below 3000 cm⁻¹.

| Spectroscopic Technique | Functional Group / Structural Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Ethyl ester (-OCH₂CH₃) | ~4.1 ppm (quartet), ~1.2 ppm (triplet) |

| Olefinic protons (-CH=CH-) | ~5.4 ppm (multiplet) | |

| Methylene protons adjacent to C=O (-CH₂COO-) | ~2.2 ppm (triplet) | |

| Methylene protons of the alkyl chain (-(CH₂)n-) | ~1.3 ppm (multiplet) | |

| Terminal methyl group (-CH₃) | ~0.9 ppm (triplet) | |

| ¹³C NMR | Carbonyl carbon (-C =O) | ~174 ppm |

| Olefinic carbons (-C H=C H-) | ~130 ppm | |

| Ethyl ester (-OC H₂C H₃) | ~60 ppm, ~14 ppm | |

| FT-IR | Carbonyl stretch (C=O) | 1750-1735 cm⁻¹ orgchemboulder.com |

| C-O stretch | 1300-1000 cm⁻¹ orgchemboulder.com | |

| trans C=C C-H bend | ~965 cm⁻¹ | |

| C-H stretch (sp³ hybridized) | ~2850-2960 cm⁻¹ |

Advanced Imaging Techniques for Cellular Localization and Dynamics (e.g., Fluorescence Lifetime Imaging of Lipid Droplets)

Understanding the role of fatty acid esters within a biological system requires visualizing their location and behavior at a cellular level. While there is a lack of specific research applying advanced imaging techniques to 11-Octadecenoic acid, ethyl ester, (E)-, methods like fluorescence microscopy are commonly used to study the broader class of lipids, particularly their storage in lipid droplets.

Lipid droplets are cellular organelles that store neutral lipids, including fatty acid esters. To visualize these, fluorescent probes that specifically accumulate in the hydrophobic environment of lipid droplets are often used. By tagging a molecule like 11-Octadecenoic acid, ethyl ester, (E)- with a fluorescent dye, its uptake and localization within cells could be tracked.

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced technique that could provide further insights. FLIM measures the time a fluorophore stays in its excited state before emitting a photon. This "lifetime" can be sensitive to the local environment of the fluorophore. If a fluorescently labeled version of 11-Octadecenoic acid, ethyl ester, (E)- were to be used, FLIM could potentially reveal information about its interaction with other molecules within the lipid droplet, changes in the microenvironment's viscosity, or its metabolic processing, by detecting changes in the fluorescence lifetime.

Although direct application of these techniques to 11-Octadecenoic acid, ethyl ester, (E)- is not documented in the provided search results, these methodologies represent the cutting edge of lipid research and would be the logical next steps in elucidating the cellular biology of this specific compound.

Ecological and Biotechnological Research Applications

Role in Chemical Ecology and Inter-species Interactions (e.g., Pheromonal Function)

While the broader class of fatty acid esters is known to play crucial roles in chemical communication among organisms, specific research singling out 11-Octadecenoic acid, ethyl ester, (E)- as a pheromone is limited. However, the parent molecule, 11-octadecenoic acid, is recognized as a semiochemical, a chemical involved in communication, in various marine invertebrates. For instance, it has been identified as a pheromone in species such as the erect rope sponge (Amphimedon compressa) and the orange icing sponge (Mycale laevis).

Fatty acid esters, in general, are integral components of insect cuticular hydrocarbons and glandular secretions, often functioning in species and mate recognition, as well as signaling social status. For example, various fatty acid ethyl esters have been identified in the venom apparatus of the yellow-legged hornet (Vespa velutina), where they may act as primer pheromones. nih.gov While the specific (E)-11 isomer of the ethyl ester has not been definitively identified as a key signaling molecule in extensive studies, its structural similarity to known insect pheromones suggests a potential, yet unexplored, role in insect chemical communication. Further research is necessary to isolate and identify its specific functions in plant-insect or insect-insect interactions.

The study of chemical compounds in insect cuticles is a valuable tool for chemotaxonomy, helping to differentiate between species. The chemical profiles of cuticular lipids, which include fatty acids and their esters, can be species-specific. For example, significant differences in the cuticular chemical components have been observed between males and females of the solitary bee species Anthidium amabile, with females generally exhibiting a greater diversity of fatty acids. ekb.eg

Potential in Biofuel Production Research

Fatty acid ethyl esters (FAEEs) are a prominent form of biodiesel, a renewable alternative to petroleum-based diesel fuel. asme.orgnih.govasme.org The production of FAEEs typically involves the transesterification of triglycerides from vegetable oils or animal fats with ethanol (B145695). asme.org The properties of the resulting biodiesel are influenced by the structural features of the constituent fatty acid esters, including chain length and degree of unsaturation.

While research often focuses on the more common fatty acid esters, 11-Octadecenoic acid, ethyl ester, (E)- falls within the chemical class of compounds that are principal components of biodiesel. The long carbon chain (C18) of this molecule is desirable for biodiesel, contributing to a higher cetane number and better ignition quality. However, the presence of a double bond, particularly in the trans configuration, can influence properties such as oxidative stability and cold-flow characteristics.

The pursuit of sustainable biofuel production has led to research into microbial synthesis of FAEEs. Metabolic engineering of microorganisms like Escherichia coli and the oleaginous yeast Yarrowia lipolytica has shown promise for producing FAEEs directly from renewable feedstocks. nih.govnih.gov These engineered microbes can be designed to produce specific fatty acid profiles, potentially including 11-octadecenoic acid, which can then be esterified to their ethyl esters. This approach offers a pathway to produce tailored biofuels with optimized properties.

Table 1: General Properties of Fatty Acid Ethyl Esters (FAEEs) Relevant to Biofuel Applications

| Property | Description | Relevance to Biofuel Quality |

| Cetane Number | A measure of the fuel's ignition delay. | Higher cetane numbers lead to shorter ignition delays and better combustion quality. |

| Oxidative Stability | The fuel's resistance to oxidation during storage. | Unsaturated fatty acid esters are more prone to oxidation, which can lead to the formation of deposits and acids. |

| Cold-Flow Properties | The ability of the fuel to be used at low temperatures without solidifying. | The structure of the fatty acid ester, including branching and the presence of double bonds, affects the cloud point and pour point. |

| Viscosity | The fuel's resistance to flow. | Higher viscosity can lead to poor atomization of the fuel and engine deposits. |

| Energy Content | The amount of energy released during combustion. | Longer carbon chains generally result in higher energy content. |

Applications in Functional Food Development and Nutritional Research Models

The parent fatty acid of the compound in focus, trans-11-octadecenoic acid, also known as vaccenic acid, is a naturally occurring trans fatty acid found in the fat of ruminant animals and in dairy products. nih.gov This distinguishes it from industrially produced trans fats. Research has indicated that vaccenic acid may have different physiological effects than its industrial counterparts.

Studies in animal models have suggested that dietary vaccenic acid can have hypotriglyceridemic effects, meaning it may help to lower triglyceride levels in the blood. nih.gov In a study on rats, supplementation with vaccenic acid led to a significant decrease in fasting triglyceride concentrations. nih.gov However, other studies in mice have shown that both trans-9 and trans-11 octadecenoic acids can lead to a decrease in body weight and the weight of certain organs. nih.gov

The ethyl ester form, 11-Octadecenoic acid, ethyl ester, (E)-, is less studied in a nutritional context. However, fatty acid esters can be used in the food industry as flavoring agents. semanticscholar.org The compound has been identified as a volatile component in the essential oil of various plants, such as the autumn olive (Elaeagnus umbellata).

Given the interest in the potential health benefits of vaccenic acid, its ethyl ester could serve as a useful tool in nutritional research. As an ester, it is more lipid-soluble and may have different absorption and metabolic profiles compared to the free fatty acid. This could make it a valuable compound for studying the specific pathways and effects of trans-11-octadecenoic acid in cellular and animal models, potentially leading to the development of functional foods or dietary supplements. Further research is needed to elucidate the specific nutritional and physiological effects of the ethyl ester form of vaccenic acid.

Emerging Research Frontiers and Future Perspectives

Elucidating Undiscovered Biological Mechanisms

The full spectrum of biological activities for 11-Octadecenoic acid, ethyl ester, (E)- remains largely uncharacterized. Current research on structurally similar fatty acid esters provides a roadmap for future inquiry. For instance, a related compound, (E)-9-octadecenoic acid ethyl ester (ethyl elaidate), has been shown to possess anti-inflammatory properties. nih.gov Studies on this isomer demonstrate that it can significantly suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophages. nih.gov The mechanism for this action involves the regulation of key signaling pathways, including mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB). nih.gov

Future research should aim to determine if 11-Octadecenoic acid, ethyl ester, (E)- shares these anti-inflammatory capabilities and operates through similar or distinct molecular pathways. Investigating its influence on cellular signaling, receptor binding, and enzyme regulation will be crucial to uncovering its precise biological roles. Given that its parent fatty acid, trans-vaccenic acid, is the primary trans fatty acid found in products from ruminants fed forage-based diets, understanding the biological impact of its ethyl ester form is of significant interest. frontiersin.org

Exploration of Novel Therapeutic Targets and Modalities

The exploration of therapeutic targets for 11-Octadecenoic acid, ethyl ester, (E)- is a key future direction. Drawing parallels from analogous compounds, potential targets can be hypothesized. The demonstrated inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by (E)-9-octadecenoic acid ethyl ester suggests that these enzymes could be relevant targets for the 11-(E) isomer as well. nih.gov

Furthermore, observational studies have linked higher circulating levels of ruminant-derived trans fatty acids, such as trans-vaccenic acid, with a reduced risk of type 2 diabetes. frontiersin.org This suggests that the metabolic pathways and cellular targets associated with glucose homeostasis and insulin (B600854) sensitivity could be modulated by its derivatives. Future research could explore the potential of 11-Octadecenoic acid, ethyl ester, (E)- as a modulator of targets involved in metabolic diseases.

Table 1: Potential Therapeutic Targets for 11-Octadecenoic acid, ethyl ester, (E)- Based on Related Compounds

| Therapeutic Target | Associated Condition | Rationale Based on Related Compounds | Reference(s) |

|---|---|---|---|

| iNOS, COX-2 | Inflammation | (E)-9-Octadecenoic acid ethyl ester inhibits the expression and activity of these pro-inflammatory enzymes. | nih.gov |

| MAPKs, NF-κB | Inflammation | (E)-9-Octadecenoic acid ethyl ester restrains the activation of these signaling pathways. | nih.gov |

Development of Targeted Delivery Systems for In Vitro and Ex Vivo Studies

To effectively study the biological mechanisms of a lipophilic compound like 11-Octadecenoic acid, ethyl ester, (E)- in aqueous cellular environments, advanced delivery systems are essential. Its limited solubility in water presents a challenge for achieving precise and reproducible concentrations in in vitro and ex vivo experiments. cymitquimica.com

Future research will necessitate the development of targeted delivery systems to overcome this limitation. The formulation of this fatty acid ester into delivery vehicles such as liposomes, nanoemulsions, or cyclodextrin (B1172386) complexes could significantly enhance its bioavailability and stability in experimental settings. These systems would not only improve the accuracy of in vitro studies but also lay the groundwork for potential ex vivo applications where targeted delivery to specific tissues or cell types is required. Currently, there is a lack of published research on specific delivery systems for 11-Octadecenoic acid, ethyl ester, (E)-, highlighting a critical gap and an opportunity for methodological innovation.

Integration with High-Throughput Omics Technologies (e.g., Lipidomics, Metabolomics)

High-throughput omics technologies are powerful tools for uncovering the broader biological impact of specific molecules. Fatty acid ethyl esters (FAEEs), as a class, are recognized as non-oxidative metabolites of ethanol (B145695) and can serve as markers of alcohol consumption. mdpi.comutmb.edu Targeted metabolomics approaches are being developed and optimized to accurately quantify FAEEs in various biological matrices, including post-mortem plasma. mdpi.com

Integrating 11-Octadecenoic acid, ethyl ester, (E)- into lipidomics and metabolomics platforms is a significant research frontier. This would enable its quantification in complex biological samples and help elucidate its relationship with metabolic states, dietary intake, and exposure to substances like ethanol. Such studies could reveal novel metabolic pathways influenced by this compound and identify new biomarkers associated with its presence. Methodologies utilizing gas chromatography coupled with mass spectrometry (GC-MS) are foundational for this type of detailed fatty acid profiling. nih.gov

Investigation of Synergistic Effects with Other Bioactive Compounds in Complex Systems

11-Octadecenoic acid, ethyl ester, (E)- is frequently identified as a component of complex mixtures in natural extracts from plants, fungi, and marine organisms. ekb.egresearchgate.netekb.eg These extracts often exhibit a range of biological activities, such as antimicrobial or antioxidant effects, which result from the combined action of all constituents. ekb.egekb.eg

A major challenge and future research direction is to move beyond assessing the activity of the whole extract and to investigate the specific contribution of each component. It is crucial to determine whether 11-Octadecenoic acid, ethyl ester, (E)- acts synergistically, additively, or antagonistically with other co-occurring compounds like hexadecanoic acid, ethyl ester, or various octadecenoic acid isomers. ekb.egekb.eg This research will provide a more nuanced understanding of its role in the bioactivity of natural products and could guide the formulation of new, more effective bioactive combinations.

Methodological Advancements in Analytical Detection and Synthetic Efficiency for Research Purposes

Progress in understanding the roles of 11-Octadecenoic acid, ethyl ester, (E)- is intrinsically linked to advancements in the methods used to detect and synthesize it. The accurate identification and quantification of this compound, particularly distinguishing it from its various cis/trans and positional isomers, requires sophisticated analytical techniques.

Future research should focus on refining these methods. The development of advanced chromatographic techniques, such as gas chromatography coupled with high-resolution mass spectrometry (e.g., GC-QqQ/MS), is crucial for improving sensitivity and overcoming challenges in complex biological matrices. mdpi.com Establishing optimized pre-column derivatization and separation protocols can enhance the reliability of quantification. nih.gov

Furthermore, since much of the available compound is derived from natural product isolation, advancements in synthetic chemistry are needed to improve the efficiency and purity of synthesized 11-Octadecenoic acid, ethyl ester, (E)-. The availability of a high-purity standard is essential for calibrating analytical instruments and for conducting accurate biological assays.

Table 2: Analytical Methods for the Detection of Fatty Acid Esters

| Technique | Application | Key Advantages | Reference(s) |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of fatty acids and their esters in natural extracts and biological samples. | Robust, well-established, provides structural information. | nih.govekb.egjmaterenvironsci.com |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying (E)-11-octadecenoic acid ethyl ester with high purity?

- Methodology : Use esterification reactions between (E)-11-octadecenoic acid and ethanol under acidic catalysis (e.g., sulfuric acid). Post-synthesis, employ column chromatography with silica gel and hexane/ethyl acetate gradients for purification . Confirm purity (>99%) via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Note that the compound is stable under inert gas storage at 4°C .

Q. How can GC-MS parameters be optimized to distinguish (E)-11-octadecenoic acid ethyl ester from its (Z)-isomer or methyl ester derivatives?

- Methodology : Use polar capillary columns (e.g., DB-WAX) and temperature gradients (e.g., 50°C to 250°C at 5°C/min). Monitor retention times and fragmentation patterns: the ethyl ester (C19H36O2) shows a molecular ion peak at m/z 296.0, with key fragments at m/z 264 (loss of CH3OH) and 222 (C16H30) . Compare with reference libraries (e.g., NIST) and stereoisomer standards .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Monitor degradation via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) for ester bond integrity. Store in amber glass vials under nitrogen at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. low membrane-stabilizing effects) be resolved?

- Methodology : Systematically vary experimental models (e.g., in vitro vs. in vivo assays) and control for purity (>99%) to exclude confounding impurities. For antioxidant activity, use DPPH/ABTS radical scavenging assays; for membrane stabilization, employ hemolysis inhibition tests with erythrocytes. Cross-validate findings using orthogonal techniques, such as fluorescence anisotropy for membrane interaction studies .

Q. What strategies are effective in modifying the ethyl ester moiety to enhance bioactivity while retaining stereochemical integrity?

- Methodology : Synthesize analogs (e.g., amides or glycerol esters) via transesterification or enzymatic catalysis. Use computational tools (e.g., molecular docking) to predict interactions with targets like phospholipid bilayers or enzymes. Validate modifications using surface plasmon resonance (SPR) for binding affinity and cell-based assays for functional outcomes .

Q. How should researchers design dose-response studies to evaluate the compound’s dual roles in antimicrobial and anti-inflammatory pathways?

- Methodology : Employ a factorial design with varying concentrations (0.1–100 µM) and measure outputs via:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Anti-inflammatory activity : NF-κB inhibition in macrophages (e.g., RAW 264.7 cells) using luciferase reporters.

- Use multivariate statistical analysis to identify synergistic or antagonistic effects .

Q. What analytical approaches resolve structural ambiguities in complex mixtures containing (E)-11-octadecenoic acid ethyl ester?

- Methodology : Combine high-resolution LC-MS/MS with derivatization (e.g., methylation or silylation) to enhance volatility and detection. For positional isomer discrimination, employ ozone-induced cleavage followed by MS/MS analysis of fragment ions . Cross-reference with synthetic standards and nuclear Overhauser effect (NOE) NMR experiments .

Data Interpretation and Validation

Q. How can researchers address discrepancies in GC-MS quantification of (E)-11-octadecenoic acid ethyl ester across biological matrices?

- Methodology : Normalize peak areas to internal standards (e.g., methyl heptadecanoate) and validate recovery rates via spike-and-recovery experiments. Account for matrix effects (e.g., lipid co-extractives) using matrix-matched calibration curves. Use tandem MS (MRM mode) for improved specificity .

Q. What statistical frameworks are suitable for correlating the compound’s structural features (e.g., double bond position) with observed bioactivities?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate models via leave-one-out cross-validation and external test sets. Pair with molecular dynamics simulations to probe lipid bilayer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.